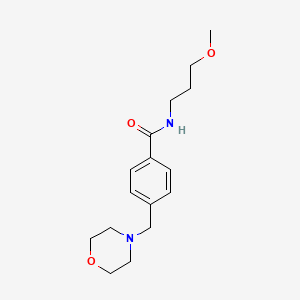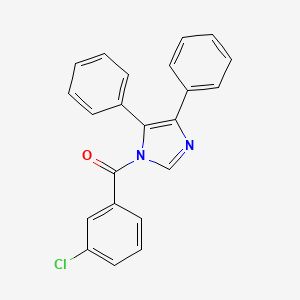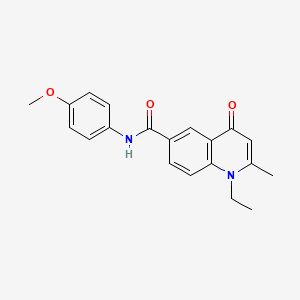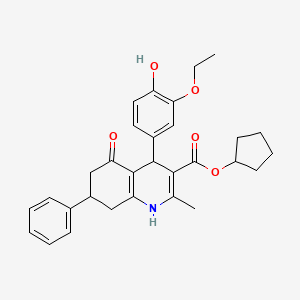![molecular formula C20H22N2O10 B5059876 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B5059876.png)
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane, also known as BNPDE, is a chemical compound used in scientific research. It belongs to the family of dioxane derivatives and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane is not well understood. However, it is believed that 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane acts as a cross-linking agent, forming covalent bonds between polymer chains and increasing the strength and durability of the resulting material.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane. However, studies have shown that exposure to 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane can cause irritation to the skin, eyes, and respiratory system. It is also believed to have toxic effects on aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane in lab experiments is its ability to form strong and durable materials. It is also relatively easy to synthesize and is readily available. However, one of the limitations of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane in scientific research. One potential application is in the development of biodegradable materials. 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane could be used as a cross-linking agent to create materials that are both strong and environmentally friendly. Another potential direction is in the development of new surfactants and specialty chemicals. 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane could be used as a starting material for the synthesis of new compounds with unique properties and applications. Overall, the potential applications of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane in scientific research are vast and varied, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane is a chemical compound that has been widely used in scientific research. It is commonly used as a reagent in organic synthesis and has been shown to have the ability to form strong and durable materials. While its potential toxicity requires careful handling and disposal, the potential applications of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane in scientific research are vast and varied. Further research is needed to fully explore its capabilities and potential.
Métodos De Síntesis
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane can be synthesized through a multi-step process involving the reaction of 2-nitrophenol with epichlorohydrin to form 2-(2-nitrophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane.
Aplicaciones Científicas De Investigación
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of polymeric materials, such as polyurethanes and polyesters. 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane has also been used in the preparation of surfactants and in the production of specialty chemicals.
Propiedades
IUPAC Name |
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O10/c23-21(24)15-5-1-3-7-17(15)27-9-11-29-19-20(32-14-13-31-19)30-12-10-28-18-8-4-2-6-16(18)22(25)26/h1-8,19-20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGLTKHPXYPDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)OCCOC2=CC=CC=C2[N+](=O)[O-])OCCOC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-iodo-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5059802.png)

![ethyl 4-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B5059817.png)


![N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5059834.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5059837.png)
![sec-butyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5059839.png)

![2,2-diphenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B5059863.png)

![5-{3-[1-(5-fluoro-2-methylbenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5059884.png)
![N-(2-furylmethyl)-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059890.png)